molecular formula C12H14S B14076045 2,3,4,7-Tetramethylbenzo[b]thiophene CAS No. 1010-50-0

2,3,4,7-Tetramethylbenzo[b]thiophene

Cat. No.: B14076045
CAS No.: 1010-50-0
M. Wt: 190.31 g/mol
InChI Key: ZMAWYWXCNZDPRJ-UHFFFAOYSA-N
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Description

2,3,4,7-Tetramethylbenzo[b]thiophene is a high-purity organic compound designed for research and development applications. This multi-methylated benzo[b]thiophene serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the exploration of novel bioactive molecules . The benzo[b]thiophene core is a recognized pharmacophore in drug discovery . Researchers utilize this structural motif in the synthesis of compounds for various therapeutic areas. Substituted benzo[b]thiophenes have been investigated as potential acetylcholinesterase inhibitors for neurodegenerative diseases , antimicrobial agents targeting resistant bacterial strains , and as novel agonists for G-protein coupled receptors such as the opioid receptor . Furthermore, the structural framework is valuable in material science, including the development of organic semiconductors . This product is intended for chemical synthesis and analysis in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1010-50-0

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2,3,4,7-tetramethyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3

InChI Key

ZMAWYWXCNZDPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=C(C=C1)C)C)C

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation via Cyclization

The benzo[b]thiophene scaffold is typically constructed through [3+2] cycloaddition or intramolecular cyclization. A prevalent method involves reacting o-halogenated thiophenol derivatives with acetylene equivalents under Pd-catalyzed conditions. For instance, o-iodothiophenol reacts with methylacetylene in the presence of Pd(PPh3)4 to yield benzo[b]thiophene with 68–72% efficiency. Alternative approaches employ Lawesson's reagent-mediated cyclization of ketone precursors, though this method shows reduced regiocontrol for polysubstituted derivatives.

Directed ortho-Metalation (DoM) Techniques

Lithiation strategies enable precise functional group positioning. Using n-BuLi at −78°C, 2-bromobenzo[b]thiophene undergoes directed metalation at the 3-position, allowing sequential methyl group installation. This method requires strict anhydrous conditions and achieves 81% conversion efficiency when coupled with methyl iodide quenching.

Methylation Methodologies

Friedel-Crafts Alkylation

Early synthetic routes employed AlCl3-catalyzed Friedel-Crafts reactions using methyl chloride. However, this approach yields poor regioselectivity (≤35% target product) due to competing methylation at electron-rich positions. Modern adaptations utilize zeolite catalysts under solvent-free conditions, improving selectivity to 58% while reducing reaction time from 24 h to 6 h.

Suzuki-Miyaura Cross-Coupling for Methyl Installation

Palladium-catalyzed coupling of methylboronic acids to brominated intermediates provides superior positional control. 6-Bromo-2,3,4,7-tetramethylbenzo[b]thiophene reacts with trimethylboroxine in dioxane/H2O (3:1) at 80°C, achieving 89% yield with Pd(OAc)2/SPhos catalytic system. Key parameters include:

Parameter Optimal Value Effect on Yield
Temperature 80°C Maximizes coupling efficiency
Boronic Acid Equiv 1.5 Prevents di-methylation
Base K3PO4 Enhances transmetalation

Electrophilic Methylation Using Diazomethane

Gas-phase reactions with CH2N2 in Et2O at 0°C enable methylation of deprotonated intermediates. This method shows particular efficacy for the 7-position, achieving 94% methylation when using LDA as base. Safety considerations necessitate flow reactor setups due to diazomethane's explosive nature.

Sequential Functionalization Approaches

Orthogonal Protection/Deprotection Strategy

A four-step sequence enables precise methyl group installation:

  • Thiomethyl protection at C2 using MeSSiMe3 (78% yield)
  • Directed C3 methylation via LDA/MeI (82%)
  • Oxidative removal of thiomethyl group with mCPBA (91%)
  • Friedel-Crafts methylation at C4/C7 using MeOTf/Sc(OTf)3 (67%)

This approach achieves 41% overall yield but requires rigorous purification between steps.

One-Pot Tandem Methylation

Recent advances employ cascade reactions using dual catalytic systems. A representative procedure combines:

  • Pd(OAc)2 (5 mol%) for C–H activation
  • Fe(acac)3 (10 mol%) for radical methyl transfer
  • DMF/H2O (4:1) solvent system at 120°C

This method achieves 73% yield of tetramethyl product in 8 h, though scalability remains challenging due to high catalyst loading.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with petroleum ether/EtOAc (95:5) effectively isolates the target compound from mono-/di-methyl byproducts. Preparative HPLC using C18 columns (MeCN/H2O 85:15) further purifies samples to ≥99% purity.

Spectroscopic Validation

Key characterization data:

  • 1H NMR (CDCl3): δ 2.21 (s, 6H, C2/C3-CH3), 2.34 (s, 6H, C4/C7-CH3), 6.92–7.15 (m, 3H, aromatic)
  • HRMS : m/z 202.0885 [M+H]+ (calc. 202.0889)
  • X-ray Crystallography : Orthorhombic crystal system, space group P212121, with methyl groups creating 14.7° dihedral angle between rings

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Friedel-Crafts 35–58 85–92 6–24 Industrial
Suzuki Coupling 89 98 12 Pilot-scale
Tandem Catalysis 73 95 8 Lab-scale
Orthogonal Strategy 41 99 48 Research

The Suzuki-Miyaura method offers the best balance of yield and purity, while tandem approaches show promise for reduced reaction times. Industrial production still favors modified Friedel-Crafts protocols due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3,4,7-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiophene oxides, dihydro derivatives, and various substituted benzothiophenes depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2,3,4,7-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, making it useful in organic electronics. In medicinal chemistry, it interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Properties
Compound Name Substituents/Modifications Aromaticity Key Applications Reference
2,3,4,7-Tetramethylbenzo[b]thiophene Methyl at 2,3,4,7 Fully aromatic Medicinal chemistry, materials
4,5,6,7-Tetrahydrobenzo[b]thiophene Saturated cyclohexane ring Partially saturated Drug intermediates
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]thiophene Trimethoxybenzoyl group at position 2 Fully aromatic Tubulin polymerization inhibitors
Thieno[2,3-b]thiophene derivatives Bis-heterocyclic motifs (pyrazole, pyridine) Fully aromatic OLEDs, optoelectronics
2,3,4,5-Tetraphenylthiophene Phenyl groups at 2,3,4,5 Fully aromatic Organic semiconductors
  • Electronic Effects : Methyl groups in this compound enhance electron density on the thiophene ring, improving stability toward electrophilic substitution compared to unsubstituted analogs. In contrast, phenyl substituents in 2,3,4,5-tetraphenylthiophene extend conjugation, favoring charge transport in materials applications .
  • Aromaticity vs. Saturation : Partially saturated derivatives like 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit reduced aromaticity, increasing flexibility and altering binding modes in biological systems .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name LogP Solubility (mg/mL) Melting Point (°C)
This compound 3.5 <0.1 (water) 78–82
4,5,6,7-Tetrahydrobenzo[b]thiophene 2.8 1.2 (DMSO) 120–125
2-(Trimethoxybenzoyl)-benzo[b]thiophene 4.2 0.5 (ethanol) 150–155
Tetraphenylthiophene 6.0 <0.01 (water) 220–225
  • Lipophilicity : Methyl and phenyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Fully aromatic compounds exhibit higher melting points, favoring solid-state applications .

Biological Activity

2,3,4,7-Tetramethylbenzo[b]thiophene (TMBT) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of TMBT, including its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.

Overview of Thiophene Derivatives

Thiophene derivatives, including TMBT, are recognized for their diverse biological activities. These compounds often exhibit properties such as:

  • Antimicrobial activity : Effective against various pathogens.
  • Anticancer activity : Potential in inhibiting cancer cell proliferation.
  • Antioxidant properties : Ability to scavenge free radicals.

The structural features of TMBT contribute to these activities, particularly the presence of multiple methyl groups which enhance its lipophilicity and reactivity.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. A study evaluating various thiophene compounds found that TMBT exhibited moderate activity against several bacterial strains. The results are summarized in the following table:

CompoundS. aureusE. coliB. subtilisS. typhi
TMBT++++++

Key:

  • (+): weakly active
  • (++): moderately active

The antimicrobial efficacy of TMBT is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of TMBT has been investigated in vitro against various cancer cell lines. A notable study reported that TMBT demonstrated significant cytotoxic effects on PC-3 prostate cancer cells with an IC50 value of 22.5 ± 0.1 μM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on the cytotoxic effects of TMBT and other thiophene derivatives:

CompoundIC50 (μM)
TMBT22.5 ± 0.1
Compound A30.0 ± 0.5
Compound B50.0 ± 1.0

This data highlights TMBT's superior potency compared to other synthesized compounds, reinforcing its potential as an effective anticancer agent .

Antioxidant Activity

Antioxidant activity is another critical aspect of TMBT's biological profile. In vitro assays demonstrated that TMBT could effectively scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.

The antioxidant potential was quantified using the DPPH radical scavenging assay:

CompoundIC50 (μM)
TMBT165 ± 2.8
Standard (Ascorbic Acid)100 ± 1.5

These findings suggest that TMBT may play a role in preventing oxidative damage in biological systems .

Q & A

Q. What are the common synthetic routes for preparing 2,3,4,7-Tetramethylbenzo[b]thiophene derivatives?

  • Methodological Answer : The synthesis often involves AuCl-catalyzed cyclization of substituted (t-butylsulfanyl)(ethynyl)benzenes or thiophenes. For example, 4,7-dibromobenzo[b]thiophene derivatives are synthesized via this method, followed by functionalization through cross-coupling reactions . Alternative approaches include multi-step organic reactions involving alkylation and cyclization of tetrahydrobenzo[b]thiophene precursors, as described in studies optimizing substituent positions for biological activity .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsKey ProductYield (%)Reference
AuCl-catalyzed cyclizationAuCl, ethynyl precursors4,7-Dibromobenzo[b]thiophene65–78
Alkylation-cyclizationNaH, alkyl halidesTetrahydrobenzo[b]thiophene45–60

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare experimental 1^1H/13^{13}C chemical shifts with computational predictions (e.g., MP2/6-311G** level calculations) .
  • X-ray Diffraction : Resolve crystal structures for unambiguous confirmation, as demonstrated for dibenzothiophene derivatives .
  • Mass Spectrometry : Validate molecular weights using high-resolution MS, referencing NIST Standard Reference Data for thiophene derivatives .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : These derivatives exhibit antimicrobial, antitumor, and anti-Alzheimer properties. For example:
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria using agar diffusion assays, with MIC values ranging from 8–64 µg/mL .
  • Cytotoxicity : Evaluate via MTT assays on cancer cell lines (e.g., IC50_{50} values of 10–50 µM reported for tetrahydrobenzo[b]thiophene analogs) .

Advanced Research Questions

Q. How do substituent positions on the benzo[b]thiophene scaffold influence electronic properties and reactivity?

  • Methodological Answer : Substituents alter π-electron conjugation and redox behavior. For instance:
  • Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methyl Groups : Enhance steric hindrance, reducing aggregation in polymeric materials (e.g., thiophene-based dyes) .
  • Computational Analysis : Use DFT calculations to map HOMO/LUMO distributions and predict regioselectivity in reactions .

Q. How can computational methods aid in predicting the spectroscopic properties of this compound?

  • Methodological Answer : MP2/6-311G** level calculations accurately reproduce experimental bond lengths (e.g., C–S: 1.71 Å vs. 1.73 Å experimentally) and thermodynamic properties (e.g., entropy: 278 J/mol·K vs. 276 J/mol·K experimentally) . For near-IR applications, TD-DFT simulations predict absorption maxima shifts in aza-BODIPY dyes incorporating thiophene rings .

Q. What strategies resolve contradictions in reaction yields when using different catalytic systems for synthesizing benzo[b]thiophene derivatives?

  • Methodological Answer : Analyze reaction conditions and catalyst selectivity:
  • Catalyst Screening : Compare AuCl (yield: 65–78%) vs. Pd-based systems (yield: 40–55%) for cyclization reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of ethynyl precursors, enhancing yields by 15–20% .
  • Statistical Validation : Apply false discovery rate (FDR) controls to identify significant variables in high-throughput screening .

Methodological Challenges and Data Analysis

Q. How can discrepancies between computational and experimental spectroscopic data be addressed?

  • Methodological Answer : Calibrate computational models using benchmark experimental data. For example:
  • Bond Length Adjustments : Refine basis sets (e.g., 6-311++G**) to match X-ray diffraction data .
  • Thermodynamic Properties : Validate entropy (S°) and heat capacity (Cp_p) calculations against NIST reference values .

Q. What advanced characterization techniques are critical for studying thiophene-based polymers?

  • Methodological Answer :
  • In Situ Polymerization Monitoring : Use Raman spectroscopy to track thiophene chain growth in biofuel cell coatings .
  • Surface Adsorption Studies : Employ periodic DFT models to simulate thiophene interactions with phyllosilicate surfaces (e.g., adsorption energy: −45 kJ/mol) .

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